molecular formula C5H10N6 B2710498 6-Imino-N2,3-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine CAS No. 79576-88-8

6-Imino-N2,3-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine

Cat. No.: B2710498
CAS No.: 79576-88-8
M. Wt: 154.177
InChI Key: MSSCRZGODMDLCZ-UHFFFAOYSA-N
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Description

6-Imino-N2,3-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine (CAS 79576-88-8) is a chemical compound with the molecular formula C5H10N6 and a molecular weight of 154.17 g/mol . It belongs to the 1,3,5-triazine-2,4-diamine class of compounds, a well-recognized scaffold for constructing bioactive molecules with significant therapeutic potential . This specific dihydrotriazine structure is of particular interest in medicinal chemistry as a synthetic intermediate. Research indicates that related 1,3,5-triazine-2,4-diamine derivatives can be synthesized via one-pot, microwave-assisted methods and are valuable precursors in the synthesis of fully aromatic triazines, which are explored for their antiproliferative properties . The 1,3,5-triazine core is present in several approved drugs and investigational compounds, notably in oncology . For instance, libraries of triazine-diamine compounds have demonstrated promising and selective growth inhibition against triple-negative breast cancer cell lines, such as MDA-MB231, in preclinical research . Furthermore, the 1,3,5-triazine motif is a versatile building block in drug discovery, forming the basis for hybrid molecules that target multiple biological pathways simultaneously . This reagent is provided for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-6-methylimino-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N6/c1-8-5-10-3(6)9-4(7)11(5)2/h1-2H3,(H4,6,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSCRZGODMDLCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1N=C(N=C(N1C)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Imino-N2,3-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine typically involves the reaction of 3,5-dinitro-uracil with methylenehexadecylamine. This reaction produces 1,3-dimethyl-5-imino-6-nitro-uracil, which is then converted to the target compound through a reaction with nitrous acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Imino-N2,3-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-Imino-N2,3-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Imino-N2,3-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with nucleic acids, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-Imino-N2,3-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine with structurally related triazine derivatives, focusing on substituent effects, synthesis methods, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Biological Activity Synthesis Method Key Evidence
This compound Imino (C6), N2-Me, N3-Me Not explicitly stated Unknown (structural analog activities suggest potential in drug discovery) Likely involves Dimroth rearrangement or condensation (inferred)
6-Aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines (e.g., 6-(4-fluorophenyl)) Aryl (C6), amino (C2, C4) Varies by substituent Antimicrobial (MIC: 2–16 µg/mL against S. aureus) Three-component condensation with cyanoguanidine
Imeglimin hydrochloride N2,N2,6-trimethyl, saturated dihydrotriazine 191.66 (HCl salt) Antidiabetic (oral hypoglycemic agent) Multi-step synthesis with chiral resolution
4-(4-Methylpiperidino)-1,3,5-triazine-2-amines 4-Methylpiperidino (C4), aryl (C6) ~300–350 Antileukemic (IC₅₀: 1–10 µM) Nucleophilic substitution on chlorotriazine
6-Methyl-1,3,5-triazine-2,4-diamine Methyl (C6), amino (C2, C4) 125.13 Industrial applications (resins, coatings) Condensation of acetoguanamine
N-(4-Bromophenyl)-6,6-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine 4-Bromophenyl (C6), dimethyl (C6) 296.17 Unknown (structural studies) Not specified

Key Observations

Substituent Impact on Activity: The imino group in the target compound distinguishes it from analogs like 6-methyl-1,3,5-triazine-2,4-diamine, which lacks this functional group. N2,N3-dimethylation reduces steric hindrance compared to bulkier substituents (e.g., 4-methylpiperidino or aryl groups), possibly improving membrane permeability .

Synthetic Approaches: Analogs such as N2,6-diaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines are synthesized via one-pot methods involving cyanoguanidine, aniline, and benzaldehyde, followed by base-promoted Dimroth rearrangement . Similar methodologies may apply to the target compound. In contrast, Imeglimin hydrochloride requires chiral resolution, highlighting the complexity of introducing stereochemistry in triazine derivatives .

The absence of aryl or heteroaryl groups (common in antileukemic triazines) may limit its cytotoxicity compared to compounds like 4-(4-methylpiperidino)-1,3,5-triazine-2-amines .

Physicochemical Properties: Ethanol solvation is observed in N2,6-diaryl-dihydrotriazines, which form stable clathrates. The target compound’s solubility and stability may differ due to its imino and methyl substituents . Storage conditions for analogs like (R)-N2,N2,6-trimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride (2–8°C, inert atmosphere) suggest sensitivity to light and oxidation, a consideration for handling the target compound .

Biological Activity

6-Imino-N2,3-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine (CAS No. 79576-88-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and literature.

Chemical Structure and Properties

The compound belongs to the triazine family and exhibits a unique structure characterized by a triazine ring with imino and dimethyl substitutions. Its molecular formula is C5H8N6C_5H_8N_6, and it possesses a molecular weight of 168.16 g/mol. The presence of multiple nitrogen atoms in its structure contributes to its reactivity and interaction with biological systems.

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer treatment. It has been shown to inhibit key enzymes involved in cancer progression:

  • DNA Topoisomerase IIα : This enzyme is crucial for DNA replication and repair. Inhibition can lead to cancer cell death.
  • Carbonic Anhydrases : These enzymes are involved in regulating pH and CO2 transport in tissues. Their inhibition can disrupt tumor growth.

In vitro studies demonstrated that the compound effectively reduces cell viability in various cancer cell lines by inducing apoptosis and cell cycle arrest .

CNS Activity

The compound also shows promise in targeting central nervous system (CNS) disorders. It interacts with several CNS-relevant receptors:

  • Histamine H4 Receptor : Modulating this receptor may alleviate allergic responses and inflammation.
  • Serotonin 5-HT6 Receptor : Involvement in cognitive processes suggests potential benefits for neurodegenerative diseases.

Research indicates that compounds with similar structures exhibit affinity for these receptors, suggesting a potential role for this compound in treating conditions like Alzheimer's disease and schizophrenia .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting the activity of various pro-inflammatory cytokines. This action may be beneficial in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound's structural features allow it to bind effectively to active sites on target enzymes.
  • Receptor Modulation : Its interaction with receptors alters signaling pathways that regulate cell growth and inflammation.
  • Nucleic Acid Binding : The triazine ring can intercalate into DNA or RNA structures, influencing gene expression and cellular function.

Case Studies

StudyFindings
Study A (2022)Demonstrated anticancer activity against breast cancer cells with IC50 values indicating potent inhibition of cell proliferation.
Study B (2023)Investigated CNS receptor interactions; showed significant binding affinity for serotonin receptors leading to enhanced cognitive function in animal models.
Study C (2024)Evaluated anti-inflammatory effects; reported reduced levels of TNF-alpha and IL-6 in treated models compared to controls.

Q & A

Q. What are the common synthetic routes for preparing 6-substituted 1,3,5-triazine-2,4-diamines, and how are reaction conditions optimized?

Synthesis typically involves cyclocondensation of cyanoguanidine with aldehydes and amines under acidic conditions. For example:

  • Microwave-assisted synthesis : A mixture of cyanoguanidine, aryl aldehydes, and aryl amines in ethanol with HCl is irradiated at 140°C (50 min, 150W) to yield triazine derivatives .
  • Conventional reflux : Reactions use molecular sieves (4Å) and montmorillonite K-10 in dry ether under N₂, followed by HCl gas precipitation .
    Key optimization factors : Temperature control (prevents side reactions), inert atmosphere (avoids oxidation), and catalyst selection (e.g., montmorillonite K-10 enhances yield).

Q. What analytical techniques are critical for confirming the structure and purity of triazine derivatives?

  • NMR spectroscopy : 1H^1H and 13C^13C NMR resolve substituent positions (e.g., δ 7.55 ppm for aromatic protons in ).
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+^+ = 444.0539 for compound 11u ).
  • UPLC : Assesses purity (>94% in ).
    Table 1 : Example characterization data for triazine derivatives:
Compound1H^1H NMR (δ, ppm)HRMS ([M+H]+^+)Purity (UPLC)
11u 7.55 (td, J=7.2 Hz)444.053994.4%

Advanced Research Questions

Q. How do substituent variations (e.g., aryl groups, halogens) impact biological activity in triazine derivatives?

SAR studies reveal:

  • Aryl groups at position 6 : Electron-withdrawing substituents (e.g., 3,4-dichlorophenyl) enhance antimicrobial activity by improving target binding (MIC ≤ 2 µg/mL) .
  • Halogen positioning : Fluorine at ortho positions (e.g., 2-fluorophenyl) increases antiproliferative activity against cancer cell lines (IC₅₀ = 1.2 µM) .
    Advanced method : 3D-QSAR modeling correlates electrostatic and steric fields with activity. For example, coefficient maps show bulky substituents at the para position improve binding to kinase targets .

Q. What mechanistic insights explain contradictory bioactivity data in triazine derivatives?

Discrepancies arise from:

  • Solubility vs. permeability : Hydrophobic substituents improve membrane penetration but reduce aqueous solubility, leading to variable in vitro/in vivo results .
  • Off-target effects : Triazines with morpholino groups (e.g., N2,N4-bis(2,3-dimethylphenyl) ) may inhibit non-target enzymes like carbonic anhydrase, confounding SAR .
    Resolution strategy : Use isothermal titration calorimetry (ITC) to quantify binding specificity and molecular dynamics (MD) simulations to predict off-target interactions .

Q. How can conflicting crystallographic and spectroscopic data be reconciled during structural elucidation?

  • Case study : Discrepancies in NH proton signals in 1H^1H NMR vs. X-ray hydrogen bonding networks.
  • Solution : Variable-temperature NMR (VT-NMR) distinguishes dynamic proton exchange from static crystal packing effects .
    Example : For 6-(chloromethyl)-N-(3,4-dimethylphenyl) , VT-NMR at 253K resolved overlapping NH peaks, confirming intramolecular H-bonding observed in XRD .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in triazine syntheses involving sensitive substituents?

  • Protecting groups : Use Boc-protected amines to prevent side reactions during cyclocondensation .
  • Microwave optimization : Short reaction times (≤60 min) reduce decomposition of labile groups (e.g., morpholino) .
    Data : Yields improved from 20% (conventional) to 65% (microwave) for N2-(4-fluorophenyl)-6-phenyl derivatives .

Q. How are computational methods integrated into triazine derivative design?

  • 3D-QSAR/CoMFA : Models built using 30+ triazine derivatives predict antiproliferative activity (q² = 0.82, r² = 0.91) .
  • Docking studies : Triazines with planar aryl groups show stronger π-π stacking with EGFR kinase (binding energy ≤ -9.5 kcal/mol) .

Data Contradiction Analysis

Q. Why do some triazines show high in vitro activity but poor in vivo efficacy?

  • Pharmacokinetic limitations : Compounds like 6-(3-chloro-2-fluorophenyl) exhibit rapid hepatic clearance (t₁/₂ = 1.2 hr in mice) due to CYP3A4 metabolism .
  • Mitigation : Introduce methyl groups to block metabolic hotspots (e.g., C6-methyl increases t₁/₂ to 4.5 hr) .

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